![molecular formula C19H25ClFN5OS B2389928 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1185047-77-1](/img/structure/B2389928.png)
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H25ClFN5OS and its molecular weight is 425.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25ClFN5OS, with a molecular weight of approximately 426.0 g/mol. The compound features several functional groups that may contribute to its biological activity, including:
- Diethylaminoethyl group : Enhances solubility and potential interaction with biological membranes.
- Fluorobenzo[d]thiazole moiety : Imparts unique electronic properties that may influence receptor binding.
- Pyrazole and carboxamide functionalities : Potentially involved in enzyme inhibition and receptor modulation.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell proliferation in glioma and breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit cholinesterase enzymes. For instance, a related pyrazole derivative demonstrated selective inhibition against butyrylcholinesterase (BChE), which is relevant in the treatment of Alzheimer's disease .
The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses include:
- Receptor Interaction : The structural features suggest potential interactions with neurotransmitter receptors or other protein targets involved in cell signaling pathways.
- Cell Cycle Modulation : Studies have indicated that this compound may induce cell cycle arrest in specific phases, thereby inhibiting cancer cell growth .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Glioma | 15.7 | Induces G0/G1 phase arrest |
Breast Cancer | 12.3 | Apoptosis induction |
Colon Cancer | 18.5 | Inhibition of cell proliferation |
These findings highlight the compound's potential as an anticancer agent, warranting further exploration into its clinical applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, comparisons have been made with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidinyl) | Similar diethylamino group | Contains bromine; altered biological activity |
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(morpholinomethyl)-benzamide | Morpholino instead of diethylamino | Variation affects receptor interactions |
This comparative analysis underscores the importance of specific functional groups in determining biological activity.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride exhibit notable anticancer properties. A study highlighted that derivatives of thiazole and pyrazole structures possess significant cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation .
Targeting Specific Receptors
The compound has been studied for its potential to inhibit guanine-binding protein-coupled receptors (GPCRs), which play a pivotal role in cancer cell survival and proliferation. By targeting these receptors, the compound may help in developing new therapeutic strategies for treating resistant cancer types .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves a multi-step process that includes coupling reactions between thiazole derivatives and pyrazole frameworks. Understanding the structure-activity relationship is crucial for optimizing its anticancer efficacy. Variations in substituents on the aromatic rings can significantly influence biological activity and pharmacokinetics .
In Vitro Studies
In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that compounds with similar structures to this compound showed promising results against a panel of human tumor cell lines. These studies often employ single-dose assays to evaluate growth inhibition rates, providing insights into the compound's potential as an anticancer agent .
ADME Studies
Absorption, Distribution, Metabolism, and Excretion (ADME) studies are critical for assessing the pharmacokinetic properties of new compounds. Preliminary evaluations suggest that derivatives of this compound exhibit favorable drug-like properties, making them suitable candidates for further development in clinical settings .
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5OS.ClH/c1-5-24(6-2)10-11-25(18(26)15-12-13(3)23(4)22-15)19-21-17-14(20)8-7-9-16(17)27-19;/h7-9,12H,5-6,10-11H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFKYAPKYDOPPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=NN(C(=C3)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClFN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.